molecular formula C19H22N2O4S B5780143 4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide

4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B5780143
M. Wt: 374.5 g/mol
InChI Key: INZOIANKKKEIOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process of related benzenesulfonamide compounds involves multiple steps, achieving high yields and specific activities. For instance, compounds related to the target molecule have been synthesized with high efficiency through reactions involving aldehydes, toluenes, and specific precursors, resulting in high chemical yields and specific radiochemical yields upon further reactions (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including 4-methoxy variants, has been extensively studied. These compounds exhibit interesting crystal structures, with intermolecular interactions such as C—H⋯πaryl and C—H⋯O playing significant roles in their supramolecular architectures (Rodrigues et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-methoxy benzenesulfonamides demonstrate their reactivity and potential for creating highly reactive derivatives and intermediates for further chemical transformations. For instance, their reactions with trichloroethylene and phenylacetylene have been developed into effective methods for synthesizing reactive sulfonamide derivatives (Aizina et al., 2017).

Physical Properties Analysis

The physical properties of benzenesulfonamide compounds, such as thermal and optical characteristics, have been characterized through various analytical techniques. Studies reveal stable structures under certain temperature ranges and detailed insights into their thermal behavior (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and interaction with biological targets, have been explored in various studies. For example, specific benzenesulfonamides have been synthesized and tested for their bioactivity, demonstrating potent inhibitory actions against certain enzymes and biological processes (Gul et al., 2016).

properties

IUPAC Name

4-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-15-9-11-16(12-10-15)26(23,24)20-18-8-4-3-7-17(18)19(22)21-13-5-2-6-14-21/h3-4,7-12,20H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZOIANKKKEIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide

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